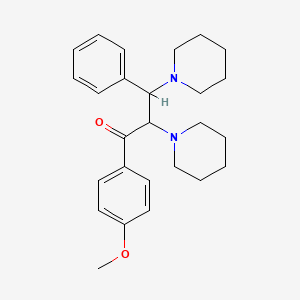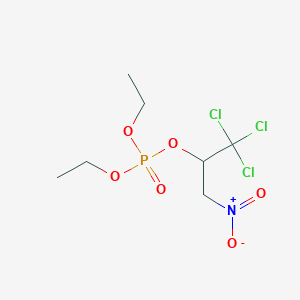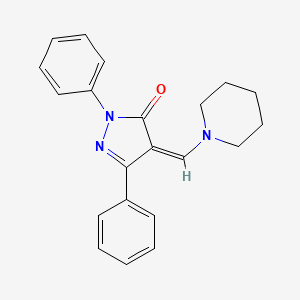![molecular formula C14H13ClO2S B14733310 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene CAS No. 10413-63-5](/img/structure/B14733310.png)
1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C14H13ClO2S It is a derivative of benzene, featuring a chlorine atom and a phenylmethanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene typically involves the reaction of 1-chloro-4-methylbenzene with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group replaces a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as sulfoxides or sulfones.
Reduction Reactions: Reduction can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 1-Hydroxy-4-[(phenylmethanesulfonyl)methyl]benzene.
Oxidation: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]sulfoxide.
Reduction: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]sulfide.
Scientific Research Applications
1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing enzyme activity and protein function. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity.
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-[(methylsulfonyl)methyl]benzene: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical and biological properties.
1-Chloro-4-[(phenylsulfonyl)methyl]benzene: Similar but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene is unique due to the presence of both a chlorine atom and a phenylmethanesulfonyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
10413-63-5 |
|---|---|
Molecular Formula |
C14H13ClO2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
1-(benzylsulfonylmethyl)-4-chlorobenzene |
InChI |
InChI=1S/C14H13ClO2S/c15-14-8-6-13(7-9-14)11-18(16,17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
ZXVFJDQEZZETIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)


![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)
![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)

![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)


![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)

